molecular formula C41H39N7O6 B10831013 8-[4-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propanoyl]piperazin-1-yl]-9-ethyl-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile

8-[4-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propanoyl]piperazin-1-yl]-9-ethyl-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile

Cat. No.: B10831013
M. Wt: 725.8 g/mol
InChI Key: NOXFUEOAHHPSKW-UHFFFAOYSA-N
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Description

SIAIS164029 is a synthetic organic compound classified as a PROTAC (Proteolysis Targeting Chimera) type degrader. It is specifically designed to target and degrade ALK (anaplastic lymphoma kinase) tyrosine kinase proteins. The compound consists of a tyrosine kinase inhibitor moiety, which is an analogue of alectinib, and a CRBN-binding ligand, which is pomalidomide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SIAIS164029 involves multiple steps, starting with the preparation of the tyrosine kinase inhibitor moiety and the CRBN-binding ligand. The two components are then linked together through a series of chemical reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of SIAIS164029 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistency and efficiency. Quality control measures are implemented at various stages to monitor the purity and potency of the compound .

Chemical Reactions Analysis

Types of Reactions

SIAIS164029 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of SIAIS164029 with modified functional groups. These derivatives can have different biological activities and properties, making them useful for further research and development .

Scientific Research Applications

SIAIS164029 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a tool for studying the degradation of ALK tyrosine kinase proteins and understanding the mechanisms of PROTACs.

    Biology: In biological research, SIAIS164029 is used to investigate the role of ALK tyrosine kinase proteins in cellular processes and diseases.

    Medicine: The compound has potential therapeutic applications in the treatment of cancers and other diseases involving ALK tyrosine kinase proteins.

    Industry: SIAIS164029 is used in the development of new drugs and therapeutic agents targeting ALK tyrosine kinase proteins.

Mechanism of Action

SIAIS164029 exerts its effects by binding to ALK tyrosine kinase proteins and promoting their degradation through the ubiquitin-proteasome system. The compound consists of two main components: a tyrosine kinase inhibitor moiety that binds to the ALK protein and a CRBN-binding ligand that recruits the E3 ubiquitin ligase complex. This leads to the ubiquitination and subsequent degradation of the ALK protein, thereby inhibiting its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SIAIS164029 is unique in its ability to specifically target and degrade ALK tyrosine kinase proteins through the PROTAC mechanism. This dual-targeting approach allows for more efficient and selective degradation of the target protein compared to traditional inhibitors .

Properties

Molecular Formula

C41H39N7O6

Molecular Weight

725.8 g/mol

IUPAC Name

8-[4-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propanoyl]piperazin-1-yl]-9-ethyl-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile

InChI

InChI=1S/C41H39N7O6/c1-4-23-19-26-27(41(2,3)37-35(36(26)51)24-9-8-22(21-42)18-29(24)44-37)20-31(23)46-14-16-47(17-15-46)33(50)12-13-43-28-7-5-6-25-34(28)40(54)48(39(25)53)30-10-11-32(49)45-38(30)52/h5-9,18-20,30,43-44H,4,10-17H2,1-3H3,(H,45,49,52)

InChI Key

NOXFUEOAHHPSKW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1N3CCN(CC3)C(=O)CCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C(C7=C(C2=O)C8=C(N7)C=C(C=C8)C#N)(C)C

Origin of Product

United States

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